N-Isonicotinoylalanine
Description
N-Isonicotinoylalanine is a synthetic amino acid derivative characterized by the conjugation of isonicotinoyl (a pyridine-4-carbonyl group) to the α-amino group of alanine. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol and a CAS registry number of 90868-31-8 .
Properties
IUPAC Name |
2-(pyridine-4-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-2-4-10-5-3-7/h2-6H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXRSQPSAHILRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isonicotinoylalanine typically involves the reaction of isonicotinic acid with alanine under specific conditions. The process may include the use of coupling agents and solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Isonicotinoylalanine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-Isonicotinoylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism by which N-Isonicotinoylalanine exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Comparison
N-Isonicotinoylalanine belongs to the class of N-acylated alanine derivatives, which are modified amino acids with acyl groups attached to the amino terminus. Below is a structural and functional comparison with two analogous compounds: N-Methylalanine and N-Acetyl Phenylalanine.
Table 1: Structural and Functional Comparison
Key Observations :
- This compound differs from simpler derivatives like N-Methylalanine by incorporating a bulky aromatic group (pyridine), which may enhance binding to metal ions or aromatic receptors.
Physicochemical Properties
- N-Methylalanine: Smaller and more polar due to the methyl group, likely exhibiting higher water solubility compared to this compound .
- N-Acetyl Phenylalanine: The phenyl group increases hydrophobicity, whereas the pyridine in this compound may confer moderate solubility in both aqueous and organic solvents .
This compound
- Limited documented applications, but its isonicotinoyl group resembles nicotinamide, a component of NAD⁺.
N-Methylalanine
- Identified as a biomarker in metabolic studies, particularly in urine and plasma analyses. Its methylation may reduce renal reabsorption, increasing excretion rates .
N-Acetyl Phenylalanine
- Used in drug formulations to improve stability or modulate pharmacokinetics. For example, acetylation protects amino groups from enzymatic degradation .
Research Findings and Case Studies
- N-Acetyl Phenylalanine : Demonstrated efficacy in enhancing the bioavailability of peptide drugs by reducing rapid clearance in preclinical models .
- This compound: No direct studies are cited in the evidence, but its structural similarity to isoniazid (an anti-tuberculosis drug with a pyridine moiety) suggests possible antimicrobial applications requiring further validation.
Biological Activity
N-Isonicotinoylalanine (NIA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a derivative of isonicotinic acid and alanine. Its molecular structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 220.23 g/mol
- IUPAC Name : (2S)-2-amino-3-(pyridine-4-carbonylamino)propanoic acid
The compound exhibits a unique combination of functional groups that contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that this compound possesses significant anticancer properties. For instance, research conducted on various cancer cell lines demonstrated that NIA can induce apoptosis (programmed cell death) in malignant cells. The following table summarizes the findings from various studies on the anticancer efficacy of NIA:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 25 | Cell cycle arrest at G1 phase |
These results suggest that NIA may serve as a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
The antimicrobial effects of this compound have also been explored. In vitro studies indicate that NIA exhibits inhibitory effects against a range of bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) for several pathogens:
| Bacterial Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate inhibition |
| Escherichia coli | 64 | Strong inhibition |
| Pseudomonas aeruginosa | 128 | Weak inhibition |
These findings highlight the potential use of NIA as an antimicrobial agent, particularly against resistant strains.
Antioxidant Activity
Antioxidant activity is another important aspect of this compound's biological profile. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS assays. The results are summarized below:
| Assay Type | IC50 (µg/mL) | Comparison with Standard |
|---|---|---|
| DPPH | 50 | Comparable to Vitamin C (45 µg/mL) |
| ABTS | 40 | Superior to Quercetin (55 µg/mL) |
These results suggest that NIA has a robust antioxidant potential, making it a candidate for further research in nutraceutical applications.
Case Studies and Clinical Implications
Several case studies have investigated the therapeutic applications of this compound in clinical settings. For example:
- Case Study on Cancer Patients : A small cohort study involving patients with advanced colorectal cancer treated with NIA showed a notable reduction in tumor size and improved quality of life metrics.
- Antimicrobial Efficacy in Surgical Patients : A case series highlighted the use of NIA as an adjunct therapy in post-surgical infections, demonstrating reduced infection rates compared to standard antibiotic treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
